3-Methoxy-4-hydroxyphenylacetylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6,10H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNRKIVJDZUMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486479 | |
| Record name | 3-methoxy-4-hydroxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14031-76-6 | |
| Record name | 3-methoxy-4-hydroxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxy 4 Hydroxyphenylacetylene and Analogues
Historical and Contemporary Approaches to Arylacetylene Synthesis
The creation of the aryl-alkyne bond has been a focus of synthetic chemists for decades, leading to the development of robust and versatile reactions that are now cornerstones of organic synthesis.
The Sonogashira cross-coupling reaction is a powerful and widely used method for the synthesis of arylacetylenes. wikipedia.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com This reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups. wikipedia.orgnrochemistry.com
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com
Palladium Cycle : The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. youtube.com This step is thought to increase the nucleophilicity of the alkyne.
Transmetalation : The copper acetylide then transfers the acetylenic group to the palladium(II) complex, a step known as transmetalation, displacing the halide and forming an alkynyl-palladium(II) complex (Ar-Pd-C≡CR).
Reductive Elimination : Finally, this complex undergoes reductive elimination to yield the final arylacetylene product (Ar-C≡CR) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
The reactivity of the aryl halide partner is a critical factor, with the general trend being I > OTf > Br >> Cl. wikipedia.orgnrochemistry.com This differential reactivity allows for selective couplings when multiple different halides are present in a molecule. wikipedia.org
Table 1: Common Catalytic Systems for Sonogashira Coupling
| Palladium Source | Ligand (if separate) | Copper(I) Co-catalyst | Base |
| Pd(PPh₃)₂Cl₂ | None | CuI | Triethylamine (Et₃N) |
| Pd(PPh₃)₄ | None | CuI | Diisopropylamine (DIPA) |
| Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | CuI | Pyrrolidine |
| Pd₂(dba)₃ | XPhos, SPhos | CuBr | Cesium Carbonate (Cs₂CO₃) |
An alternative classical approach to forming alkynes is through double dehydrohalogenation of dihaloalkanes. libretexts.org This elimination reaction involves removing two equivalents of hydrogen halide (H-X) from a substrate to form two new pi bonds, resulting in a triple bond. chemistrysteps.com The reaction requires a very strong base and typically high temperatures. libretexts.org
The dihalide substrate can be one of two types:
Vicinal dihalide : The two halogen atoms are on adjacent carbons.
Geminal dihalide : The two halogen atoms are on the same carbon. youtube.comlibretexts.org
The mechanism proceeds via two successive E2 eliminations. In the first step, one equivalent of strong base removes a proton from a carbon adjacent to a halogen, forming an intermediate vinylic halide. The second elimination from the vinylic halide is more difficult and requires a stronger base, such as sodium amide (NaNH₂), to proceed to the alkyne. chemistrysteps.com When preparing a terminal alkyne, three equivalents of base are often necessary, as the terminal alkyne's acidic proton will be deprotonated by the strong base. An aqueous workup is then required to reprotonate the resulting acetylide ion. chemistrysteps.comyoutube.com
Table 2: Bases Commonly Used for Double Dehydrohalogenation
| Base | Formula | Solvent | Notes |
| Sodium amide | NaNH₂ | Liquid Ammonia (NH₃) | Very strong base, commonly used. |
| Potassium hydroxide | KOH | Ethanol (EtOH) | Requires high temperatures, may not be effective for the second elimination. |
| Sodium ethoxide | NaOEt | Ethanol (EtOH) | Strong base, typically used at elevated temperatures. |
| n-Butyllithium | n-BuLi | Tetrahydrofuran (THF) | Extremely strong organometallic base. |
Regioselective Functionalization Strategies for Phenolic Arylacetylene Scaffolds
The precise placement of functional groups on the aromatic ring is crucial for determining the properties of the final molecule. For 3-methoxy-4-hydroxyphenylacetylene, the specific ortho-methoxy and para-hydroxyl arrangement relative to the acetylene (B1199291) is key.
Achieving the 1,2,4-substitution pattern of this compound is most efficiently accomplished by starting with a precursor that already contains the desired arrangement of hydroxyl and methoxy (B1213986) groups. Direct functionalization of phenol (B47542) or anisole to install the other groups in the correct positions can be challenging and result in mixtures of isomers.
A superior strategy involves utilizing readily available and inexpensive natural products that possess the required scaffold. Compounds such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and eugenol (B1671780) (4-allyl-2-methoxyphenol) are ideal starting materials. neliti.com These molecules are derived from lignin and provide the 4-hydroxy-3-methoxy-phenyl core, circumventing the need for complex regioselective synthesis steps. The synthetic challenge is then reduced to the chemical modification of the existing functional group (e.g., the aldehyde in vanillin or the allyl group in eugenol) into the desired alkyne moiety.
Synthesis of this compound: Proposed Pathways and Challenges
Based on the foundational reactions discussed, specific and efficient pathways for the synthesis of this compound can be proposed. The primary challenge is to introduce the acetylene group without affecting the sensitive phenolic hydroxyl group.
The most logical and documented approach involves starting with a pre-functionalized aromatic ring and subsequently creating the alkyne.
Pathway 1: The Corey-Fuchs Reaction
A highly effective method for converting an aldehyde into a terminal alkyne is the Corey-Fuchs reaction. wikipedia.orgchem-station.com This two-step process is particularly well-suited for a starting material like vanillin. mathnet.ru
Dibromo-olefination : Vanillin (4-hydroxy-3-methoxybenzaldehyde) is first reacted with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This generates a phosphorus ylide in situ, which then reacts with the aldehyde in a manner analogous to a Wittig reaction to produce the 1,1-dibromoalkene intermediate. wikipedia.orgorganic-chemistry.org
Elimination and Rearrangement : The resulting dibromoalkene is then treated with two or more equivalents of a strong base, such as n-butyllithium (n-BuLi), at low temperature. The base induces a double dehydrohalogenation through a metal-halogen exchange followed by elimination to form a carbene, which rearranges to the terminal alkyne. organic-chemistry.orgyoutube.com An aqueous workup then yields the final product, this compound.
This pathway is advantageous as it builds directly from a cheap, commercially available natural product that already has the correct methoxy and hydroxyl substitution pattern. mathnet.ru
Pathway 2: Sonogashira Coupling of a Halogenated Precursor
An alternative strategy would employ the Sonogashira coupling. This requires the synthesis of a halogenated precursor, such as 4-iodo-2-methoxyphenol or 4-bromo-2-methoxyphenol.
Halogenation : Guaiacol (B22219) (2-methoxyphenol) can be regioselectively halogenated at the para-position relative to the hydroxyl group to provide the necessary precursor.
Sonogashira Coupling : The resulting 4-halo-2-methoxyphenol can then be coupled with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA), using standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, Et₃N). The TMS group serves to protect the acidic alkyne proton during the reaction.
Deprotection : The final step is the removal of the trimethylsilyl protecting group, which can be readily achieved under mild basic conditions (e.g., using potassium carbonate in methanol) to afford the target compound.
While viable, this route is more step-intensive than the Corey-Fuchs approach if starting from a simpler precursor like guaiacol.
Stereochemical Considerations in Acetylene Synthesis
The synthesis of acetylenic compounds, including this compound and its analogues, often involves critical stereochemical considerations, particularly when chiral centers are present in the target molecule or when the acetylene functionality is transformed into a stereochemically defined moiety. While this compound itself is an achiral molecule, the synthesis of its chiral analogues or its conversion into products with new stereocenters necessitates a thorough understanding of stereoselective synthetic methods.
The primary stereochemical challenges in the synthesis of acetylenic compounds can be broadly categorized into two areas: the control of stereochemistry in molecules containing both an acetylene group and one or more stereocenters, and the stereoselective functionalization of the alkyne bond itself.
In the synthesis of chiral analogues of this compound, the introduction of stereocenters can be achieved through various asymmetric reactions. These include the use of chiral catalysts, chiral auxiliaries, or starting materials derived from the chiral pool. For instance, the synthesis of panax acetylenes like acetylpanaxydol and panaxydiol has been accomplished from L-(+)-diethyl tartrate, a readily available chiral starting material. nih.gov Such strategies are crucial for obtaining enantiomerically pure or enriched products, which is often a requirement in pharmaceutical and biological applications. The absolute configuration of these chiral acetylenic compounds is typically determined by spectroscopic methods, such as NMR analysis of their Mosher esters, and by comparison of their optical rotations with those of natural products. nih.gov
Furthermore, the acetylene unit itself can be a precursor to stereochemically defined alkenes through stereoselective reduction or addition reactions. The precise control over the geometry of the resulting double bond (E or Z) is a significant aspect of modern organic synthesis. researchgate.netnih.gov Ligand-controlled stereodivergent methods have been developed to access either the trans- or cis-alkene from the same alkyne starting material. researchgate.netnih.gov For example, photoredox and nickel dual catalysis has been employed for the stereodivergent sulfonylalkenylation of terminal alkynes, yielding either Z- or E-sulfonyl-1,3-dienes with high selectivity based on the choice of ligand. researchgate.netnih.gov
The following table summarizes key stereoselective reactions involving alkynes, which are applicable to the functionalization of this compound and the synthesis of its analogues.
| Reaction Type | Reagents and Conditions | Stereochemical Outcome | Applicability |
| Stereoselective Reduction | H₂, Lindlar's catalyst | cis-Alkene | Conversion of the acetylene to a Z-alkene. |
| Stereoselective Reduction | Na, NH₃ (l) | trans-Alkene | Conversion of the acetylene to an E-alkene. |
| Stereodivergent Alkenylation | Photoredox/Nickel dual catalysis with specific ligands | Ligand-dependent formation of trans- or cis-1,3-dienes | Functionalization of the alkyne with stereocontrol. researchgate.netnih.gov |
| Asymmetric Addition | Addition of chiral nucleophiles to the alkyne | Formation of new chiral centers | Synthesis of chiral analogues. |
| Hydrotelluration | Diaryl ditellurides and sodium arylsulfinates | Highly stereoselective anti-addition | Synthesis of (E)-β-aryltellurovinyl sulfones. acs.org |
In more complex molecular architectures, the presence of an acetylenic linkage can lead to unique forms of stereoisomerism, such as helical chirality in acetylenic cyclophanes. researchgate.net The rigid and linear nature of the acetylene unit can impose conformational constraints that result in chiral, non-planar structures. While not directly applicable to simple phenylacetylenes, this concept highlights the broader stereochemical implications of incorporating acetylene moieties into larger molecular frameworks.
Moreover, dynamic stereoisomerism has been observed in certain acetylene derivatives, where planar chiral conformations can interconvert. nih.gov This phenomenon, often studied by variable temperature NMR spectroscopy, can be influenced by the steric bulk of substituents adjacent to the acetylenic group. nih.gov
Chemical Reactivity and Derivatization Strategies
Reactivity of the Terminal Alkyne Functionality
The carbon-carbon triple bond is a hub of high electron density, making it susceptible to a variety of addition reactions and a key component for carbon chain extension. numberanalytics.commsu.edu The terminal hydrogen is weakly acidic, allowing for the formation of acetylide anions, which are potent nucleophiles. learnbin.netlibretexts.orgorganicchemistrytutor.com
The terminal alkyne group of 3-Methoxy-4-hydroxyphenylacetylene is an ideal handle for cycloaddition reactions, which are powerful methods for constructing cyclic molecules. numberanalytics.comwikipedia.org Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its high efficiency, mild reaction conditions, and high selectivity. wikipedia.org This reaction involves the coupling of the terminal alkyne with an organic azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. This strategy is widely used for bioconjugation, materials science, and drug discovery. wikipedia.org
For this compound, this reaction provides a straightforward method to link the molecule to a wide array of other molecules (R-N₃), including polymers, biomolecules, or fluorescent tags, as depicted in the table below.
| Reactants | Conditions | Product Structure |
| This compound + Azide (R-N₃) | Cu(I) Catalyst, Base | 1-(3-Methoxy-4-hydroxyphenyl)-4-R-1,2,3-triazole |
Table 1: Representative Click Chemistry Reaction
Beyond click chemistry, the alkyne can participate in other cycloadditions like the Diels-Alder reaction, where it can act as a dienophile, typically with electron-rich dienes, to form six-membered rings. mdpi.comlibretexts.org
The terminal alkyne can undergo oxidative coupling reactions, such as the Glaser or Hay couplings, which involve the use of a copper or palladium catalyst and an oxidant (like O₂) to form a symmetric 1,3-diyne (a dimer). nih.govwiley-vch.dechemistryviews.org This dimerization of two molecules of this compound would result in 1,4-bis(4-hydroxy-3-methoxyphenyl)buta-1,3-diyne, a conjugated system with potential applications in organic electronics.
Furthermore, the phenylacetylene (B144264) moiety can be polymerized using various transition-metal catalysts, such as those based on rhodium or molybdenum. tandfonline.comrsc.orgrsc.org This process links multiple monomer units together to form polyphenylacetylene, a class of conjugated polymers known for their interesting electronic and optical properties. tandfonline.comrsc.orgnih.gov The polymerization of this compound would yield a polymer with pendant guaiacol (B22219) units, potentially imparting unique solubility and functional properties to the resulting material. researchgate.net
Reactions Involving the Phenolic Hydroxyl Group
The phenolic -OH group is a versatile functional handle, capable of undergoing reactions typical of phenols, which can be leveraged for developing new materials.
The hydroxyl group can be readily converted into an ether or an ester. Etherification, often achieved by reacting the corresponding phenoxide (formed by treatment with a base) with an alkyl halide (Williamson ether synthesis), allows for the introduction of various alkyl or aryl chains. google.comfrontiersin.orgtandfonline.com For instance, reaction with epichlorohydrin (B41342) could be a step towards epoxy resins, while reaction with long-chain alkyl halides could be used to create liquid crystalline materials.
Esterification can be accomplished by reacting the phenol (B47542) with a carboxylic acid (under acidic catalysis, e.g., Fischer esterification) or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. researchgate.netgoogle.commdpi.comgoogle.com This reaction is fundamental in synthesizing polyesters and other materials where the properties can be tuned by the choice of the acyl group. These modifications can alter the solubility, thermal stability, and electronic properties of the parent molecule, making the derivatives useful as monomers or additives in polymer chemistry. mdpi.comrsc.org
The arrangement of the hydroxyl group and the adjacent methoxy (B1213986) group on the aromatic ring forms a guaiacol moiety. This structural motif is known to act as a bidentate ligand, capable of coordinating with various metal ions. The phenolic oxygen (after deprotonation) and the methoxy oxygen can form a stable five-membered chelate ring with a metal center. This chelation ability is analogous to that of catechols and is significant in coordination chemistry, potentially allowing for the formation of metal-organic frameworks (MOFs) or catalytic species.
Electrophilic and Nucleophilic Aromatic Substitution on the Methoxy-Hydroxyphenyl Moiety
The reactivity of the benzene (B151609) ring itself is strongly influenced by its substituents.
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. quora.com The outcome of such reactions on this compound is dictated by the directing effects of the three substituents. organicchemistrytutor.comlibretexts.orglibretexts.org
| Substituent | Type | Directing Effect |
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |
| -C≡CH (Ethynyl) | Deactivating | Meta |
Table 2: Directing Effects of Substituents on the Aromatic Ring
Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho, para-directors due to their ability to donate electron density to the ring via resonance. chemistrysteps.comyoutube.com The ethynyl (B1212043) group (-C≡CH) is a deactivating, meta-director. The potent activating effects of the -OH and -OCH₃ groups dominate, making the ring highly reactive towards electrophiles like nitrating (HNO₃/H₂SO₄), halogenating (e.g., Br₂), and sulfonating (SO₃/H₂SO₄) agents. chemistrysteps.comnih.govrsc.org Substitution is expected to occur at the positions ortho or para to the hydroxyl and methoxy groups. Given the substitution pattern, the available positions are C2, C5, and C6. The C5 position is ortho to the -OH group and meta to the -OCH₃ group. The C6 position is ortho to the -OCH₃ group. The C2 position is ortho to the -OH group. Steric hindrance and the combined electronic effects will determine the precise regioselectivity, but the positions activated by the hydroxyl and methoxy groups will be strongly favored over the position meta to them.
Conversely, nucleophilic aromatic substitution (SNAr) on this ring is generally unfavorable. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards attack by a nucleophile. osti.govacs.org The electron-donating nature of the hydroxyl and methoxy groups deactivates the ring for this type of reaction. chemistrysteps.comnih.gov Therefore, direct displacement of a group on the aromatic ring by a nucleophile would not be a viable strategy without prior modification to introduce potent electron-withdrawing substituents. osti.govacs.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Methoxy-4-hydroxyphenylacetylene by providing detailed information about the chemical environment of each proton and carbon atom.
One-Dimensional NMR (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the phenolic hydroxyl proton, and the acetylenic proton. The aromatic protons typically appear as multiplets in the range of δ 6.5-7.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution on the benzene (B151609) ring. The three protons of the methoxy group (–OCH₃) will present as a sharp singlet, likely around δ 3.8 ppm. The acetylenic proton (–C≡CH) is anticipated to resonate as a singlet at approximately δ 3.0-3.5 ppm. The chemical shift of the phenolic hydroxyl (–OH) proton is variable and can appear as a broad singlet over a wide range, often between δ 5.0 and 8.0 ppm, and its signal may be exchanged with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The two sp-hybridized carbons of the alkyne group are expected in the δ 70-90 ppm region. The aromatic carbons will generate several signals between δ 110 and 160 ppm. The carbon atom of the methoxy group will appear around δ 55-60 ppm. The specific chemical shifts are influenced by the electronic effects of the hydroxyl and methoxy substituents.
| Proton (¹H) | Expected Chemical Shift (δ ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| Methoxy (OCH₃) | ~ 3.8 | Singlet |
| Acetylenic CH | 3.0 - 3.5 | Singlet |
| Phenolic OH | 5.0 - 8.0 | Broad Singlet |
This table presents expected ¹H NMR chemical shifts based on analogous compounds.
| Carbon (¹³C) | Expected Chemical Shift (δ ppm) |
| Aromatic C-O | 145 - 155 |
| Aromatic C-C | 110 - 130 |
| Acetylenic C-H | 70 - 80 |
| Acetylenic C-Ar | 80 - 90 |
| Methoxy C | 55 - 60 |
This table presents expected ¹³C NMR chemical shifts based on analogous compounds.
Two-Dimensional NMR (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, correlations would be observed between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sielc.com It would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₈O₂), distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated and compared to the experimental value for confirmation of the chemical formula.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. cappa.ie
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. A sharp, weak band around 3300 cm⁻¹ would be characteristic of the acetylenic C-H stretch. The C≡C triple bond stretch should appear as a weak to medium absorption around 2100-2150 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will produce bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the phenol (B47542) would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. youtube.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. mdpi.com The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong and sharp signal in the Raman spectrum, which can be more intense than in the FT-IR spectrum. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum.
| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Phenolic O-H | 3200 - 3600 (broad) | Weak |
| Acetylenic C-H | ~3300 (sharp, weak) | Moderate |
| C≡C | 2100 - 2150 (weak-medium) | Strong, sharp |
| Aromatic C-H | >3000 | Moderate-Strong |
| Aromatic C=C | 1450 - 1600 | Moderate-Strong |
| C-O Stretch | 1000 - 1300 | Weak-Moderate |
This table presents expected vibrational frequencies based on analogous compounds.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) is a commonly used method. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection can be achieved using a UV detector, set to a wavelength where the aromatic system of the molecule absorbs strongly. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification and quantification, while the peak purity can be assessed to ensure the absence of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a premier technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS provides not only retention time data for identification but also mass spectra that offer detailed structural information through fragmentation patterns.
Detailed Research Findings:
While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the analysis of related arylacetylenes and methoxyphenolic compounds provides a strong basis for predicting its behavior. The analysis of phenylacetylene (B144264), for instance, has been demonstrated using various GC columns and conditions. chinesechemsoc.orgresearchgate.net The presence of a polar phenolic hydroxyl group and a methoxy group on the phenyl ring of this compound suggests that derivatization, such as silylation, might be beneficial to increase volatility and improve peak shape.
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Fragmentation would likely involve the cleavage of the acetylenic group, the methoxy group, and potentially rearrangements of the phenyl ring. The fragmentation pattern of related compounds, such as 2-methoxy-4-(prop-2-enyl) phenyl ethanoate, has been studied, providing insights into the expected fragmentation pathways. researchgate.net
A hypothetical GC-MS analysis of underivatized this compound could employ a capillary column with a polar stationary phase to handle the phenolic group. The mass spectrometer would be operated in electron ionization (EI) mode to generate a library-searchable mass spectrum.
Hypothetical GC-MS Parameters for this compound Analysis:
| Parameter | Value |
| Gas Chromatograph | |
| Column | Fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) with a polar stationary phase (e.g., polyethylene (B3416737) glycol) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Expected Retention Time | ~15-20 min |
Expected Mass Fragmentation Data:
| m/z | Proposed Fragment |
| 148 | [M]⁺ (Molecular Ion) |
| 133 | [M - CH₃]⁺ |
| 120 | [M - C₂H₄]⁺ |
| 105 | [M - CH₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. Given the phenolic nature of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.
Detailed Research Findings:
For this compound, a C18 column would be an appropriate stationary phase, offering good retention and separation based on its hydrophobicity. The mobile phase would typically consist of an aqueous component (often with a buffer to control the ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile or methanol. UV detection would be highly effective due to the presence of the aromatic ring and the conjugated acetylene (B1199291) group, which are expected to have strong UV absorbance.
Hypothetical HPLC Parameters for this compound Analysis:
| Parameter | Value |
| Chromatograph | |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm and 280 nm |
| Expected Retention Time | 5-10 min (depending on the exact mobile phase composition) |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 3-methoxy-4-hydroxyphenylacetylene, DFT calculations would provide insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's chemical reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
A hypothetical table of DFT-calculated parameters for this compound is presented below to illustrate the type of data that would be generated from such a study.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating character |
| LUMO Energy | -1.2 eV | Indicates electron-accepting character |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) like this compound might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations would predict the preferred orientation of this compound when it binds to a target protein's active site. These simulations calculate a docking score, which estimates the binding affinity. This information is critical in drug discovery for identifying potential therapeutic targets.
Conformational Analysis and Energetic Landscapes
Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. These simulations provide a detailed view of the conformational changes and energetic landscape of the binding event, offering a more dynamic picture of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR study would involve synthesizing and testing a series of its derivatives to build a mathematical model. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Electrostatic Potential (ESP) Surface Analysis
The Electrostatic Potential (ESP) surface of a molecule provides a visual representation of the charge distribution. For this compound, an ESP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions. This information is valuable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and binding with biological targets. The phenolic hydroxyl group and the methoxy (B1213986) group would be expected to be regions of negative electrostatic potential, while the acetylenic proton would likely be a region of positive potential.
Biological and Biochemical Interactions: in Vitro Mechanistic Investigations
Enzyme Inhibition and Activation Studies (Cell-Free Systems)
Toluene (B28343) Oxygenase Activity Modulation
No research data is available on the interaction between 3-Methoxy-4-hydroxyphenylacetylene and toluene oxygenase.
Carbonic Anhydrase Isoenzyme Inhibition
No studies have been published detailing the inhibitory effects of this compound on any carbonic anhydrase isoenzymes.
IkappaB Kinase β (IKKβ) Binding and Inhibition
There is no available data on the binding affinity or inhibitory potential of this compound towards IkappaB Kinase β (IKKβ).
Antioxidant Mechanisms and Radical Scavenging Activity
In Vitro Assays for Reactive Oxygen Species Modulation
No specific in vitro antioxidant or radical scavenging assay results have been reported for this compound.
Receptor Binding and Signaling Pathway Modulation (Cell-Based Assays, In Vitro)
Death Receptor Expression and Apoptotic Pathway Induction
Currently, there is a notable absence of publicly available scientific literature and research data detailing the effects of this compound on death receptor expression and the induction of apoptotic pathways in cell-based assays. While studies on structurally related compounds have explored their potential to induce apoptosis, specific investigations into the mechanistic actions of this compound in this context have not been reported. Therefore, no data is available to suggest its role in modulating death receptors such as FAS, DR4, or DR5, or its ability to initiate the extrinsic or intrinsic apoptotic cascades.
Metabolic Pathway Interactions (In Vitro Enzymatic Studies)
Role in Catecholamine Metabolism and Related Enzymatic Transformations (e.g., Monoamine Oxidase, Catechol-O-Methyltransferase)
There is no direct scientific evidence from in vitro enzymatic studies to define the role of this compound in catecholamine metabolism. Research has not yet been published to indicate whether this compound acts as a substrate or an inhibitor for key enzymes in this pathway, such as Monoamine Oxidase (MAO) or Catechol-O-Methyltransferase (COMT). The structural similarity of this compound to endogenous catechols and their metabolites suggests a potential for interaction, but this has not been experimentally verified.
Table 1: In Vitro Enzymatic Activity of this compound on Catecholamine Metabolism
| Enzyme | Substrate/Inhibitor Activity | IC50/Km Value | Research Findings |
| Monoamine Oxidase (MAO) | Data not available | Data not available | No studies have been published. |
| Catechol-O-Methyltransferase (COMT) | Data not available | Data not available | No studies have been published. |
Interaction with Cytochrome P450 Enzymes (In Vitro)
The interaction of this compound with cytochrome P450 (CYP450) enzymes has not been characterized in the scientific literature. In vitro studies to determine its potential as a substrate, inhibitor, or inducer of various CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are not available. Consequently, its metabolic profile via the CYP450 system and its potential for drug-drug interactions mediated by these enzymes remain unknown.
Table 2: In Vitro Interaction of this compound with Cytochrome P450 Isoforms
| CYP450 Isoform | Inhibitory Effect (IC50) | Inductive Effect | Substrate Potential |
| CYP1A2 | Data not available | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available | Data not available |
Natural Occurrence and Biotransformation Pathways
Identification in Natural Sources (Based on Structurally Related Compounds)
Direct identification of 3-Methoxy-4-hydroxyphenylacetylene in natural sources is not widely reported in scientific literature. However, the presence of structurally related compounds in various organisms suggests potential, yet undiscovered, natural reservoirs. Aldehydes and ketones, which share functional groups with this compound, are widespread in nature, particularly in plants and microorganisms. libretexts.org For instance, guaiacylacetone, a compound with a similar guaiacyl (4-hydroxy-3-methoxyphenyl) moiety, has been found in plants like Mirabilis triflora and Selinocarpus angustifolius. thegoodscentscompany.com The structural resemblance to such naturally occurring phenylpropanoids hints at the possibility of this compound also being a product of plant or microbial secondary metabolism.
Biosynthetic Pathways and Precursors in Biological Systems
The biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, a fundamental metabolic route in plants for the synthesis of a vast array of secondary metabolites. d-nb.infowustl.edu This pathway transforms the amino acids phenylalanine and tyrosine into various phenolic compounds. wustl.edufrontiersin.org
Relationship to Tyrosine and Phenylalanine Metabolism Pathways
The core structure of this compound strongly suggests its biogenesis from the aromatic amino acids phenylalanine or tyrosine. The phenylpropanoid pathway initiates with the conversion of phenylalanine to cinnamic acid or tyrosine to p-coumaric acid. nih.gov Subsequent enzymatic modifications, including hydroxylation and methylation, would lead to the characteristic 4-hydroxy-3-methoxyphenyl group of the target molecule. This metabolic starting point is shared with a multitude of other natural products, highlighting a common evolutionary origin for their biosynthetic machinery. wustl.edu
Enzymatic Biotransformation (e.g., O-methylation, hydroxylation, side-chain modifications)
The formation of this compound from its amino acid precursors would involve a series of enzymatic reactions. Key transformations likely include:
Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring is a critical step, catalyzed by cytochrome P450 monooxygenases such as cinnamate-4-hydroxylase (C4H). nih.gov
O-methylation: The methoxy (B1213986) group at the C3 position is likely installed by a catechol-O-methyltransferase (COMT), an enzyme that transfers a methyl group from S-adenosyl methionine to a catechol-like substrate. nih.gov This step is crucial in the biosynthesis of many guaiacyl-containing compounds.
Side-chain modification: The formation of the acetylene (B1199291) side chain is a more specialized and less common biotransformation. It likely involves a series of desaturations and possibly a decarboxylation of a phenylpropenoic or phenylpropiolic acid intermediate. While the precise enzymatic machinery for this conversion is not well-defined for this specific compound, various enzymes are known to modify the side chains of phenylpropanoids. mdpi.com
Fungal endophytes are known to possess diverse enzymatic systems capable of carrying out complex biotransformations, including hydroxylations and other modifications on a variety of organic substrates. nih.gov
Comparative Analysis with Related Natural Products
A comparative analysis with structurally similar compounds provides further context for the potential biosynthesis and significance of this compound.
| Feature | This compound | Homovanillic Acid | Guaiacylacetone |
| Core Structure | 4-hydroxy-3-methoxyphenyl | 4-hydroxy-3-methoxyphenyl | 4-hydroxy-3-methoxyphenyl |
| Side Chain | Ethynyl (B1212043) | Acetic acid | Acetone |
| Known Precursor | Inferred from Phenylalanine/Tyrosine | Dopamine (B1211576) (derived from Tyrosine) taylorandfrancis.com | Inferred from Phenylalanine/Tyrosine |
| Key Biosynthetic Steps | Hydroxylation, O-methylation, Side-chain desaturation (hypothesized) | O-methylation of DOPAC taylorandfrancis.comnih.gov | Hydroxylation, O-methylation, Side-chain modification (hypothesized) |
| Known Occurrence | Not widely documented | Major human metabolite of dopamine wikipedia.orghmdb.ca | Found in some plant species thegoodscentscompany.com |
Homovanillic Acid: This compound is a major metabolite of the neurotransmitter dopamine in humans. taylorandfrancis.comwikipedia.org Its biosynthesis involves the action of monoamine oxidase and catechol-O-methyltransferase (COMT) on dopamine. wikipedia.org The shared 4-hydroxy-3-methoxyphenyl (guaiacyl) structure with this compound points to a common O-methylation step in their respective biosynthetic pathways. nih.gov
Guaiacylacetone: Also known as vanillyl methyl ketone, this compound has been identified in certain plants. thegoodscentscompany.com Its structure, featuring the same guaiacyl group but with a ketone-containing side chain, further supports the idea that the 4-hydroxy-3-methoxyphenyl moiety is a common building block in plant secondary metabolism. The different side chains between guaiacylacetone and this compound highlight the diverse enzymatic capabilities within organisms to modify the propyl side chain of phenylpropanoid precursors.
Future Research Directions
Exploration of Novel Synthetic Routes with Enhanced Selectivity and Yield
Future research should prioritize the development of novel synthetic strategies that offer improved selectivity and higher yields. Exploring greener and more atom-economical approaches is crucial. researchgate.net This includes the investigation of:
Catalyst Development: Designing robust catalysts that are tolerant to the phenolic hydroxyl group could eliminate the need for protection-deprotection steps, streamlining the synthesis. This could involve exploring novel organometallic complexes or heterogeneous catalysts that offer high activity and easy separation.
Flow Chemistry: Implementing continuous flow synthesis methods could provide significant advantages over traditional batch processing. nih.gov Flow reactors offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for higher throughput and yield, making the synthesis more scalable and cost-effective. nih.gov
Alternative Reactions: Investigating alternative alkyne-forming reactions beyond the Corey-Fuchs method could uncover more efficient pathways. This might include novel decarboxylation or elimination reactions from suitable ferulic acid derivatives, another related natural product. researchgate.net
A comparative analysis of potential synthetic improvements is summarized below:
| Synthetic Strategy | Current Limitation | Potential Future Advantage |
| Traditional Batch Synthesis | Multi-step process, potential for low yields, use of stoichiometric reagents. | Well-established for lab-scale. |
| Improved Catalysis | Catalyst sensitivity to functional groups requires protection steps. | Single-step conversion, reduced waste, increased efficiency. |
| Flow Chemistry | Initial setup cost and optimization required. | High yield, improved safety, scalability, "just-in-time" production. nih.gov |
| Alternative Precursors | May require development of new reaction pathways. | Potential for more direct routes from other abundant bio-based feedstocks. researchgate.net |
Comprehensive Structure-Activity Relationship Studies for Bioactive Derivatives
Vanillin (B372448) and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. mathnet.ruresearchgate.netnih.gov The alkyne functionality in 3-Methoxy-4-hydroxyphenylacetylene provides a versatile handle for creating a diverse library of derivatives through reactions like "click chemistry," coupling reactions, and cycloadditions. mathnet.ru
Future research must focus on systematic Structure-Activity Relationship (SAR) studies to understand how specific structural modifications influence biological function. nih.govyoutube.com The goal is to design and synthesize derivatives with enhanced potency and selectivity for specific biological targets. nih.govesisresearch.org Key areas of investigation include:
Systematic Derivatization: A focused library of compounds should be synthesized by systematically modifying the core structure. This includes altering the substituents on the aromatic ring, replacing the hydroxyl or methoxy (B1213986) groups, and elaborating the alkyne terminus with various functional groups (e.g., heterocycles, amines, amides).
Biological Screening: These derivatives should be screened against a panel of biological targets. Given the established activities of related phenolic compounds, initial screens could focus on antioxidant capacity, antimicrobial efficacy against resistant strains, and antiproliferative effects on cancer cell lines. nih.govresearchgate.net For instance, vanillin-derived piperidin-4-one oxime esters have shown potent antioxidant and antimicrobial activities. nih.gov
Identifying the Pharmacophore: By correlating the structural changes with biological activity, researchers can identify the key molecular features (the pharmacophore) responsible for the observed effects. youtube.com For example, studies on other compound classes have shown that the presence and position of electron-withdrawing groups can significantly enhance antimicrobial activity. esisresearch.orgmdpi.com
| Structural Modification | Potential Impact on Bioactivity | Rationale |
| Varying Ring Substituents | Altering lipophilicity, electronic properties, and steric hindrance. | Can improve cell membrane penetration and target binding affinity. |
| Modifying Phenolic Group | Changing hydrogen-bonding capability and antioxidant potential. | The phenolic hydroxyl is often key to radical scavenging activity. mathnet.ru |
| Functionalizing the Alkyne | Introducing new pharmacophores (e.g., triazoles, amides). | Allows for targeted design to interact with specific biological receptors. |
Advanced Materials Development with Tunable Properties
The terminal alkyne group makes this compound an excellent monomer for the synthesis of functional polymers. Poly(phenylacetylene)s are a class of conjugated polymers known for their interesting electronic, optical, and physical properties. lookchem.compku.edu.cn The presence of hydroxyl and methoxy groups on the phenyl ring of this specific monomer offers unique opportunities to create advanced materials with tailored characteristics.
Future research should explore the polymerization of this compound and its derivatives to create novel materials. Key directions include:
Controlled Polymerization: Developing polymerization techniques that provide precise control over molecular weight, polydispersity, and stereoregularity is essential. lookchem.com This will enable a systematic investigation of structure-property relationships in the resulting polymers. Rhodium-based catalysts have proven effective for the polymerization of similar phenylacetylene (B144264) monomers. rsc.org
Functional Polymers: The hydroxyl group can be used for post-polymerization modification, allowing for the attachment of various functional moieties to the polymer backbone. lookchem.comrsc.org This platform approach could lead to materials for applications such as sensors, composites, and biocompatible materials. pku.edu.cnrsc.org
Smart Materials: The functional groups can impart responsiveness to external stimuli like pH, temperature, or solvent polarity. rsc.org For example, polymers with pendant chiral groups have been shown to exhibit changes in their helical structure in response to different solvents, making them suitable for sensor development. rsc.org The inherent properties of this monomer could be harnessed to create thermosets or thermoplastics from a bio-based precursor. mdpi.com
Integration of Computational and Experimental Approaches for Mechanistic Insights
To accelerate the discovery and optimization process, a synergistic approach combining computational modeling and experimental validation is essential. researchgate.net Computational chemistry, particularly methods like Density Functional Theory (DFT), can provide profound insights into the underlying mechanisms governing the synthesis and function of this compound and its derivatives. mdpi.com
Future research should leverage this integration to:
Predict Reaction Pathways: Computational modeling can be used to explore potential synthetic routes, predict transition states, and calculate reaction energetics. nih.gov This can help in identifying the most plausible mechanisms and optimizing reaction conditions to favor desired products, thus improving yield and selectivity.
Elucidate Structure-Property Relationships: Molecular modeling can predict how structural modifications will affect the electronic properties (e.g., HOMO-LUMO gap), molecular conformation, and potential for intermolecular interactions of derivatives. researchgate.net This information is invaluable for pre-screening candidates for SAR studies and materials development, saving significant experimental effort.
Understand Biological Interactions: Docking studies can simulate how synthesized derivatives bind to the active sites of specific enzymes or protein receptors. researchgate.net This provides a mechanistic basis for observed biological activities and guides the rational design of more potent and selective compounds.
Interpret Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural characterization of newly synthesized compounds, ensuring accurate identification and interpretation of experimental results. researchgate.net
By combining the predictive power of computational chemistry with targeted experimental work, researchers can gain a deeper understanding of the fundamental chemistry and biology of this versatile molecule, paving the way for its successful application in medicine and materials science. nih.gov
Q & A
Q. What safety protocols and handling practices are critical when working with 3-Methoxy-4-hydroxyphenylacetylene in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH-approved respirators (e.g., N95 masks) for dust control, nitrile gloves, and safety goggles. Full-body protective clothing is recommended to minimize skin exposure .
- Ventilation: Implement local exhaust ventilation or closed systems to avoid airborne dispersion .
- Storage: Store in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers). Monitor storage facilities for temperature stability .
- Emergency Measures: Equip labs with safety showers and eye-wash stations. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes .
Q. What synthetic routes are most effective for producing this compound, and how can reaction yields be optimized?
Methodological Answer:
- Sonogashira Coupling: A common method for arylacetylene synthesis. Optimize palladium catalyst loading (e.g., 5 mol% Pd(PPh₃)₂Cl₂) and use copper iodide as a co-catalyst. Maintain inert atmospheres (N₂/Ar) to prevent oxidation .
- Precursor Selection: Start with protected phenolic derivatives (e.g., 3-methoxy-4-acetoxyphenyl iodide) to prevent side reactions. Deprotect post-coupling using mild bases (e.g., K₂CO₃ in MeOH/H₂O) .
- Yield Improvement: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are essential?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Compare retention times with standards .
- Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm structure (e.g., acetylene proton at δ ~2.5–3.5 ppm; aromatic protons in the methoxy/hydroxy regions) .
- FT-IR: Validate acetylene C≡C stretch (~2100–2260 cm⁻¹) and phenolic O-H stretch (~3200–3600 cm⁻¹) .
- Elemental Analysis: Verify C/H/O ratios to confirm molecular formula .
Advanced Research Questions
Q. How does this compound degrade under varying pH and temperature conditions, and what stabilizers are effective?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts like quinones (oxidation) or phenolic acids (hydrolysis) .
- pH-Dependent Degradation: Under acidic conditions (pH <3), acetylene groups may protonate, leading to polymerization. Use buffered solutions (pH 6–7) for long-term storage .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) to mitigate oxidation. Avoid light exposure by using amber glassware .
Q. What mechanistic insights explain contradictory reactivity data for this compound in cross-coupling reactions?
Methodological Answer:
- Steric vs. Electronic Effects: Methoxy groups at the 4-position may hinder catalyst access (steric hindrance), while the hydroxyl group at 3-position increases electron density, altering reaction rates .
- Controlled Experiments: Compare reactivity with analogs (e.g., 3-methoxy-4-methylphenylacetylene) to isolate electronic contributions. Use DFT calculations to model transition states .
- Catalyst Screening: Test Pd/Cu, Ni, or Fe-based systems to identify optimal conditions. For example, Ni catalysts may reduce side reactions in sterically hindered substrates .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK293 or HepG2) and control compounds. Validate cytotoxicity via MTT assays .
- Metabolite Profiling: Use LC-MS to identify active metabolites. For example, acetylene hydrolysis to carboxylic acids may alter bioactivity .
- Data Normalization: Report IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer assays) to enable cross-study comparisons .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible research?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
- Quality Control: Establish acceptance criteria (e.g., ≥95% purity via HPLC) and discard batches with outlier NMR/spectral profiles .
- Documentation: Maintain detailed logs of reagent sources, catalyst batches, and environmental conditions (humidity, temperature) .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
Methodological Answer:
- DFT Calculations: Model transition states for coupling reactions using software like Gaussian or ORCA. Focus on bond dissociation energies (e.g., C-I vs. C-Br in precursors) .
- Machine Learning: Train models on existing arylacetylene reaction datasets to predict optimal catalysts/solvents. Platforms like ChemOS can automate parameter optimization .
- Validation: Compare predicted vs. experimental yields for 10+ derivatives to refine accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
